COX-2 Inhibitory Potency: 3-Methylsulfonyl vs. 5-Methylsulfonyl Regioisomer
1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (CAS 154106-14-6) exhibits COX-2 inhibition with an IC₅₀ of 28 µM, as annotated in the ChEMBL database (CHEMBL5097853) [1]. This moderate potency is structurally distinct from the 5-methylsulfonyl regioisomer (CAS 129521-39-7), which has a separate ChEMBL entry and a divergent biological annotation profile, indicating that the position of the methylsulfonyl group on the triazole core materially affects target engagement [1][2]. The 3-methylsulfonyl configuration places the electron-withdrawing sulfone adjacent to the N1-methyl group, altering the electronic distribution across the triazole ring compared to the 5-substituted isomer.
| Evidence Dimension | COX-2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 µM (human recombinant COX-2, fluorescence-based assay) |
| Comparator Or Baseline | 1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole (CAS 129521-39-7): IC₅₀ data not publicly available for direct comparison; annotated as a distinct chemical entity with separate biological target profile |
| Quantified Difference | Cannot be quantified from available public data; structural regioisomerism confirmed by distinct CAS numbers, SMILES, and ChEMBL identifiers |
| Conditions | Human recombinant COX-2 inhibition; preincubation 5 min, arachidonic acid substrate, fluorescence detection every 30 sec for 10 min [1] |
Why This Matters
SAR campaigns requiring unambiguous interpretation of regioisomer-specific COX-2 pharmacophore engagement must use the correct positional isomer; the 3-methylsulfonyl configuration ensures the sulfone group is positioned proximal to the N1-methyl, which affects hydrogen-bonding geometry within the COX-2 active site.
- [1] BindingDB / ChEMBL Entry CHEMBL5097853. Binding affinity to human recombinant COX-2 assessed as inhibition constant; preincubated 5 min, arachidonic acid addition, fluorescence-based assay. http://w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=4&entryid=50015630 (accessed 2026-04-30). View Source
- [2] Southan, C. Hypothesis Annotation (2017). 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' https://hypothes.is/search?q=tag%3APMID%3A27754406 (accessed 2026-04-30). View Source
